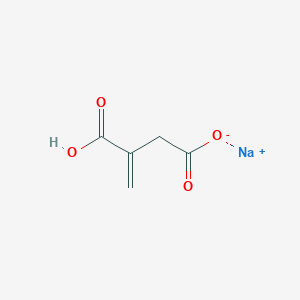
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN
概要
説明
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. This compound features a phenyl ring substituted with methoxy groups at the 2 and 5 positions and a 2-fluoroethylthio group at the 4 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN typically involves several steps:
Formation of 2,5-dimethoxythiophenol: This is achieved by reacting 2,5-dimethoxybenzaldehyde with thiourea and hydrochloric acid.
Alkylation: The 2,5-dimethoxythiophenol is then alkylated with 2-fluoroethyl bromide in the presence of a base such as potassium hydroxide in methanol.
Oxidation: The resulting 2,5-dimethoxy-4-(2-fluoroethylthio)benzaldehyde is oxidized using an oxidizing agent like potassium permanganate.
Reduction: The final step involves the reduction of the nitrostyrene intermediate to the desired phenethylamine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
Industrial Production Methods
化学反応の分析
Types of Reactions
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitrostyrene intermediates to the corresponding amines.
Substitution: The methoxy and fluoroethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride.
Bases: Potassium hydroxide, sodium hydroxide.
Solvents: Methanol, tetrahydrofuran (THF), dichloromethane.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Resulting from the reduction of nitrostyrene intermediates.
科学的研究の応用
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN has been studied for various scientific research applications:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity and properties of phenethylamines.
Biology: Investigated for its interactions with neurotransmitter receptors and potential effects on the central nervous system.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating mental health disorders.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmitter release and signaling pathways, resulting in its psychoactive effects. The compound’s structure allows it to bind to these receptors and modulate their activity, influencing mood, perception, and cognition.
類似化合物との比較
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN can be compared to other similar compounds in the phenethylamine class, such as:
2,5-Dimethoxy-4-methylthioamphetamine (2C-T-2): Similar structure but with a methylthio group instead of a fluoroethylthio group.
2,5-Dimethoxy-4-ethylthioamphetamine (2C-T-7): Contains an ethylthio group at the 4 position.
2,5-Dimethoxy-4-fluoroamphetamine (DOF): Features a fluorine atom at the 4 position instead of a fluoroethylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological properties and receptor interactions.
特性
IUPAC Name |
2-[4-(2-fluoroethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2S/c1-15-10-8-12(17-6-4-13)11(16-2)7-9(10)3-5-14/h7-8H,3-6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUUUKBTOCTOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)SCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174851 | |
| Record name | 2C-T-21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207740-33-8 | |
| Record name | 4-[(2-Fluoroethyl)thio]-2,5-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207740-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2C-T-21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2C-T-21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-T-21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720O3Q04GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499351.png)



